molecular formula C20H24N4OS B2618383 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1797636-42-0

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2618383
CAS RN: 1797636-42-0
M. Wt: 368.5
InChI Key: ODWFRSAREPMIRK-UHFFFAOYSA-N
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Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H24N4OS and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones were synthesized, exhibiting potential for antitumor and antimicrobial activities. Cyclocondensation of these compounds with various reactants led to derivatives with inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. These findings suggest a potential application in developing novel anticancer and antimicrobial agents (Riyadh, 2011).

Phosphodiesterase Inhibitors

Compounds with pyrazolo[3,4-d]pyrimidone structures were identified as specific inhibitors of cyclic GMP phosphodiesterase (type V), showing potential as oral antihypertensive agents. Their synthesis and evaluation indicate possibilities for developing new treatments for hypertension (Dumaitre & Dodic, 1996).

Cognitive Impairment Treatments

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized and evaluated as phosphodiesterase 1 (PDE1) inhibitors. One compound, identified for clinical development, showed potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, indicating a promising application in neurodegenerative and neuropsychiatric disease research (Li et al., 2016).

Antiviral Activity

Some 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin exhibited antiviral activity against human cytomegalovirus and herpes simplex virus type 1, highlighting their potential in antiviral research (Saxena et al., 1990).

Anti-5-Lipoxygenase Agents

A series of pyrazolopyrimidine derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showing significant inhibitory activities. These compounds could be explored further for their anti-inflammatory properties and potential in cancer therapy (Rahmouni et al., 2016).

Fluorescent Probes

The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for functional fluorophores suggests applications in developing fluorescent probes for biological or environmental detection. These compounds showed significant fluorescence, indicating their utility in sensing and imaging technologies (Castillo et al., 2018).

properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-15-12-18-22-13-16(14-24(18)23-15)6-4-10-21-19(25)20(8-2-3-9-20)17-7-5-11-26-17/h5,7,11-14H,2-4,6,8-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWFRSAREPMIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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